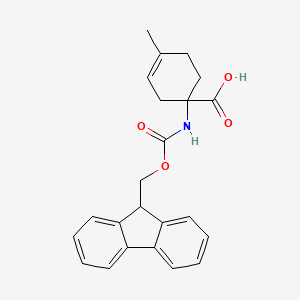

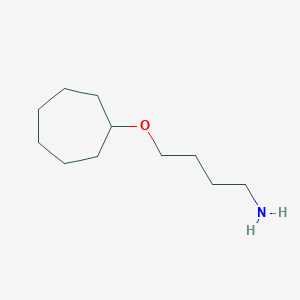

![molecular formula C8H3BrClN3 B1532450 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221791-70-3](/img/structure/B1532450.png)

3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile

概要

説明

3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile is an organic chemical synthesis intermediate . It has a molecular weight of 256.49 .

Synthesis Analysis

The synthesis of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile involves a chemodivergent reaction . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which undergoes a facile closure to provide the shared intermediate .Molecular Structure Analysis

The molecular structure of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile is represented by the InChI code1S/C8H3BrClN3/c9-7-3-12-8-6 (10)1-5 (2-11)4-13 (7)8/h1,3-4H . This indicates the presence of bromine, chlorine, nitrogen, and carbon in the compound. Chemical Reactions Analysis

3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile is involved in various chemical reactions. For instance, it can undergo C3-arylation and alkynylation reactions smoothly through a classical Pd-catalyzed cross-coupling strategy .Physical And Chemical Properties Analysis

3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile has a molecular weight of 256.49 . It is stored at a temperature of 28°C .科学的研究の応用

Synthesis and Biological Activity Exploration

- Synthesis of Pyridine Derivatives : The creation of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives demonstrates the versatility of pyridine carbonitriles in generating a wide array of heterocyclic compounds, which could extend to the exploration of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile derivatives for their potential biological activities (F. Yassin, 2009).

Catalysis and Chemical Transformations

- Palladium-Catalyzed Alkenylation : The efficient synthesis of 3-alkenylimidazo[1,2-a]pyridines via palladium(0)-catalyzed microwave-assisted direct C-H alkenylation showcases the utility of imidazo[1,2-a]pyridine derivatives in constructing complex molecules. This method's scope and adaptability suggest potential pathways for modifying 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile in specialized syntheses (Jamal Koubachi et al., 2008).

Advanced Materials and Optical Properties

- Optical and Junction Characteristics : The study of pyridine derivatives for their optical and electronic properties indicates the potential of imidazo[1,2-a]pyridine compounds in developing materials for electronics and photonics. This research suggests that derivatives of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile could be valuable in creating new electronic materials or devices with specific optical characteristics (I. Zedan et al., 2020).

Antiprotozoal Activity

- Biological Activity Against Protozoa : The synthesis and evaluation of bis-benzamidino imidazo[1,2-a]pyridines for antiprotozoal activity highlight the potential of imidazo[1,2-a]pyridine derivatives in medicinal chemistry. These findings suggest that exploring the biological activities of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile derivatives could uncover new therapeutic agents (M. Ismail et al., 2008).

作用機序

Safety and Hazards

将来の方向性

The versatile 3-bromoimidazopyridines, such as 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile, could be further transferred to other skeletons . This opens up new possibilities for the synthesis of a wide range of compounds, potentially expanding its applications in the field of organic synthesis .

特性

IUPAC Name |

3-bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-7-3-12-8-6(10)1-5(2-11)4-13(7)8/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXLGWIPOADQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212439 | |

| Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221791-70-3 | |

| Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)

![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)

![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)

![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)

![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)

![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)